molecular formula C12H13F4NO2 B8326947 2-(2-Fluoro-4-trifluoromethylphenylamino)-3-methylbutanoic acid

2-(2-Fluoro-4-trifluoromethylphenylamino)-3-methylbutanoic acid

Cat. No. B8326947
M. Wt: 279.23 g/mol
InChI Key: DLULJAUWRRKBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)C1C(=O)OC(=O)N1c1ccc(C(F)(F)F)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[F:1][c:2]1[c:3]([N:12]2[C:13](=[O:21])[O:14][C:15](=[O:20])[CH:16]2[CH:17]([CH3:18])[CH3:19])[cH:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1.[OH:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1>>[F:1][c:2]1[c:3]([NH:12][CH:16]([C:15](=[O:14])[OH:20])[CH:17]([CH3:18])[CH3:19])[cH:4][cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1

Inputs

Step One
Name
CC(C)C1C(=O)OC(=O)N1c1ccc(C(F)(F)F)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)C1C(=O)OC(=O)N1c1ccc(C(F)(F)F)cc1F
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Oc1ccccc1

Outcomes

Product
Name
Type
product
Smiles
CC(C)C(Nc1ccc(C(F)(F)F)cc1F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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